5-Chloro-2-(chloromethyl)pyridine hydrochloride

Aqueous Solubility Reaction Yield Process Chemistry

Scaling neonicotinoid synthesis or optimizing aqueous-phase alkylation? This bifunctional pyridine eliminates regioisomer ambiguity for imidacloprid/acetamiprid production. The stable, non-hygroscopic HCl salt dissolves readily in aqueous reaction systems, eliminating phase-transfer catalysts needed for the free base. - Essential 2-chloro-5-chloromethyl substitution pattern for high-activity neonicotinoid insecticides. - Calculated LogP ~2.17 (~4× higher than unsubstituted analog) boosts membrane permeability for CNS drug discovery libraries. - Batch-to-batch consistency as a crystalline solid simplifies pilot-plant handling and storage logistics.

Molecular Formula C6H6Cl3N
Molecular Weight 198.471
CAS No. 124425-84-9
Cat. No. B595618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(chloromethyl)pyridine hydrochloride
CAS124425-84-9
Molecular FormulaC6H6Cl3N
Molecular Weight198.471
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)CCl.Cl
InChIInChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
InChIKeyMABOHZPAWTVABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties and Role as a Key Synthetic Intermediate


5-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS 124425-84-9) is a chlorinated pyridine derivative and hydrochloride salt, with the molecular formula C₆H₆Cl₃N and a molecular weight of 198.48 g/mol . This compound is characterized by its bifunctional structure, featuring a chloromethyl group at the 2-position and a chlorine atom at the 5-position on the pyridine ring . Its primary utility lies as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, most notably serving as a key building block for commercial neonicotinoid insecticides such as imidacloprid and acetamiprid . As a hydrochloride salt, it is a solid at room temperature, providing distinct handling, stability, and solubility advantages over its free base counterpart .

1 Key building block for neonicotinoid insecticide synthesis
2 Hydrochloride salt enables aqueous and biphasic reaction protocols
3 Defined 2-chloro-5-chloromethyl regioisomer for SAR-driven synthesis

Why Simple Substitution Fails


Simple in-class substitution is not a viable strategy when working with 5-Chloro-2-(chloromethyl)pyridine hydrochloride due to quantifiable and impactful differences across multiple critical dimensions. The specific chlorine substitution pattern on the pyridine ring is non-negotiable for certain structure-activity relationships, such as those required for producing high-activity neonicotinoids like imidacloprid . Furthermore, the choice of the hydrochloride salt form over the free base (CAS 10177-24-9) is not arbitrary; it confers a significant solubility advantage in aqueous reaction systems, which can directly impact reaction yield and process efficiency . Even among isomeric chloromethylpyridine hydrochlorides, major differences in physical properties, such as aqueous solubility (e.g., 4-isomer: 750 g/L vs. 2-isomer: >100 g/L at 22°C) [1], can necessitate different reaction conditions and equipment. The following evidence demonstrates that procurement decisions based on cost or availability without considering these specific functional advantages can lead to experimental failure, lower yields, or increased development time and cost.

Regioisomer Other chloromethylpyridine isomers cannot yield imidacloprid-class neonicotinoids.
Salt form Free base is immiscible in water; HCl salt is required for aqueous reaction systems.
Solubility gap Isomeric solubility differences (>100 vs 750 g/L) can alter reaction kinetics and equipment needs.

Quantitative Evidence of Differentiation


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form of 5-Chloro-2-(chloromethyl)pyridine demonstrates a decisive advantage in water solubility compared to its free base analog (CAS 10177-24-9). While the free base is a lipophilic liquid with limited miscibility in water, the hydrochloride is a water-soluble solid . This difference is critical for applications requiring aqueous or biphasic reaction systems, where the free base would phase separate, potentially reducing reaction rates and yields. The conversion to the hydrochloride salt is a key strategy to enable and improve reactions in aqueous media .

Aqueous Solubility (Salt vs Free Base)
Head-to-head
HCl salt: water-soluble solid
Free base (CAS 10177-24-9): immiscible liquid
Enables homogeneous aqueous and biphasic reaction protocols.
Ambient conditions; qualitative shift from liquid to solid
Aqueous Solubility Reaction Yield Process Chemistry

Improved Handling and Long-Term Stability

The solid hydrochloride salt (CAS 124425-84-9) offers significant practical advantages in handling and storage over the liquid free base (CAS 10177-24-9). The solid form simplifies weighing, transfer, and containment, reducing the risk of spills and exposure compared to handling a volatile liquid [1]. Furthermore, its defined physical state allows for well-controlled long-term storage at 2-8°C under inert gas, ensuring consistent quality and reactivity over time . In contrast, the liquid free base is more prone to degradation via hydrolysis or polymerization upon prolonged storage, which can introduce impurities and variability into subsequent syntheses.

Handling & Storage Stability
Head-to-head
Solid, stable at 2–8°C under inert gas.
Free base: liquid, prone to hydrolysis/polymerization.
Reduces degradation risk and supports batch-to-batch consistency.
Standard lab and warehouse storage conditions
Chemical Stability Procurement Logistics Material Handling

Non-Substitutable Requirement for Neonicotinoid Synthesis

The specific regioisomerism of 5-Chloro-2-(chloromethyl)pyridine hydrochloride is a mandatory structural feature for the synthesis of first-generation neonicotinoid insecticides like imidacloprid and acetamiprid. The compound is repeatedly identified in literature and patents as the specific 2-chloro-5-chloromethylpyridine building block required for condensation with 2-nitroiminoimidazolidine [1]. Using an alternative isomer, such as 2-chloro-3-chloromethylpyridine or 4-chloromethylpyridine, would result in a different final product with altered, and likely diminished or absent, insecticidal activity. The high commercial value of the target agrochemicals makes this a strict go/no-go requirement for synthesis.

Required for Neonicotinoid Synthesis
Class-level
Mandatory 2-chloro-5-chloromethyl precursor for imidacloprid and acetamiprid.
Non-interchangeable building block for neonicotinoid chemistry.
Patent and literature context; go/no-go structural requirement
Agrochemical Synthesis Structure-Activity Relationship Neonicotinoid

Higher Lipophilicity for Membrane Permeability

The presence of the additional chlorine atom at the 5-position on the pyridine ring significantly increases the lipophilicity of 5-Chloro-2-(chloromethyl)pyridine hydrochloride compared to its unsubstituted isomer, 2-(chloromethyl)pyridine hydrochloride. Calculated logP (cLogP) values for the free base 5-chloro-2-(chloromethyl)pyridine are in the range of 2.06 to 3.12 (consensus ~2.17) , whereas the cLogP for the unsubstituted 2-(chloromethyl)pyridine free base is approximately 1.45 [1]. This ~0.6 log unit increase corresponds to a roughly 4-fold increase in partition coefficient, which can be a crucial driver for enhanced passive membrane permeability in biological systems.

Lipophilicity (cLogP)
Cross-study
Target: cLogP ~2.17
2-(chloromethyl)pyridine: cLogP ~1.45
Δ +0.72 log units
May support permeability and CNS-penetration model assessment.
In silico consensus; experimental validation advised
Lipophilicity Drug Design Physicochemical Property

Recommended Applications Based on Differentiation


Large-Scale Neonicotinoid Insecticide Synthesis

For pilot plant or commercial-scale production of first-generation neonicotinoids like imidacloprid, 5-Chloro-2-(chloromethyl)pyridine hydrochloride is the required intermediate . The specific 2-chloro-5-chloromethyl regioisomerism is non-negotiable for achieving the target product with the desired insecticidal activity . Procurement of this specific reagent in its stable, solid hydrochloride form ensures batch-to-batch consistency and simplifies large-scale handling and storage logistics .

CNS or Intracellular Targeting in Medicinal Chemistry

In drug discovery projects where central nervous system (CNS) penetration or high cellular permeability is required, this compound offers a significant advantage. Its calculated lipophilicity (Consensus LogP ~2.17) is approximately 4-fold higher than the unsubstituted 2-(chloromethyl)pyridine analog (LogP ~1.45) . Using this building block in library synthesis can bias the resulting compounds toward a more favorable property space for passive membrane diffusion, potentially increasing the hit rate for oral or CNS-active drug candidates .

Aqueous-Phase and Biphasic Reaction Protocols

When the synthetic route demands an alkylating agent that is miscible in aqueous media, 5-Chloro-2-(chloromethyl)pyridine hydrochloride is the preferred reagent over its free base counterpart (CAS 10177-24-9) . The water-soluble hydrochloride salt enables homogeneous reactions or effective partitioning in biphasic systems, which can lead to faster reaction kinetics and higher isolated yields compared to using the immiscible, liquid free base that would necessitate a phase-transfer catalyst or co-solvent .

Application
Selection Property
Validation Focus
Large-scale neonicotinoid synthesis
2-chloro-5-chloromethyl regioisomer; stable HCl salt
Batch consistency, aqueous-phase reaction compatibility
CNS / intracellular targeting research
Lipophilicity profile (cLogP ~2.17)
Passive permeability and brain-penetration model evaluation
Aqueous / biphasic reaction protocols
Water-soluble hydrochloride salt
Homogeneous aqueous reaction kinetics and partitioning behavior

Technical Documentation Hub

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